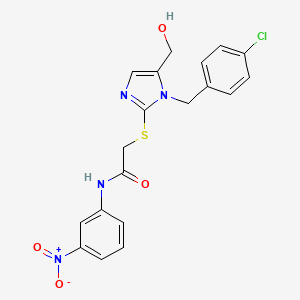![molecular formula C12H8N2O2S B2836624 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile CAS No. 438532-80-0](/img/structure/B2836624.png)
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The “2,5-dioxo-2,5-dihydro” part suggests that this pyrrole ring is substituted with two carbonyl (C=O) groups at the 2 and 5 positions . The “5,6-dihydro-4H-cyclopenta[b]thiophene” part indicates the presence of a cyclopentathiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom . The “3-carbonitrile” part indicates a nitrile group (-C≡N) attached at the 3 position .
Molecular Structure Analysis
Again, without specific data, I can only speculate that the compound likely has a complex, polycyclic structure due to the presence of multiple ring systems .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carbonyl groups could undergo reactions like nucleophilic addition or reduction, and the nitrile group could undergo hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. Without specific information, I can only say that properties like solubility, melting point, boiling point, etc., would need to be determined experimentally .科学的研究の応用
Synthesis and Chemical Transformations
Research has delved into the synthesis and chemical transformations of pyrrole and thiophene derivatives. For instance, El-Kashef et al. (2007) demonstrated the conversion of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile into pyrrol-1-yl derivatives, which served as synthons for various heterocyclic compounds (El-Kashef et al., 2007). This research highlights the versatility of thiophene and pyrrole structures in synthesizing complex molecules with potential applications in materials science and pharmacology.
Anticancer and Antimicrobial Activities
Compounds derived from cyclohexane-1,4-dione, featuring thiophene structures, have shown promise in anticancer activities. Mohareb and Abdo (2022) synthesized heterocyclic compounds starting from a thiophene derivative, which exhibited strong inhibition against various cancer cell lines, suggesting potential therapeutic applications (Mohareb & Abdo, 2022). Similarly, compounds synthesized from 2,3-Dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile have been evaluated for their antibacterial and antitumor activities, further underscoring the significance of thiophene derivatives in medicinal chemistry (Elewa et al., 2021).
Electrochemical and Photophysical Properties
Thiophene and pyrrole derivatives have been explored for their electrochemical and photophysical properties, particularly in the context of electrochromic devices and conducting polymers. Abaci et al. (2016) investigated new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives for their electrochromic properties, revealing potential applications in electronic devices (Abaci et al., 2016). These findings suggest that derivatives of thiophene and pyrrole can be tailored for specific functionalities in materials science, including light-emitting diodes (LEDs), solar cells, and electronic displays.
将来の方向性
特性
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c13-6-8-7-2-1-3-9(7)17-12(8)14-10(15)4-5-11(14)16/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLBZFBCAYTFCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)N3C(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

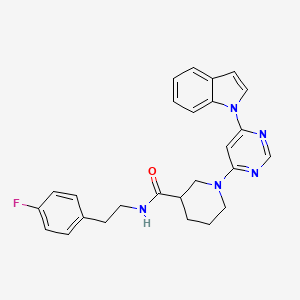

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2836543.png)

![4-Bromobenzo[de]isochromene-1,3-dione](/img/structure/B2836546.png)
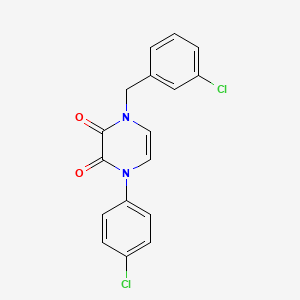

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide](/img/structure/B2836550.png)
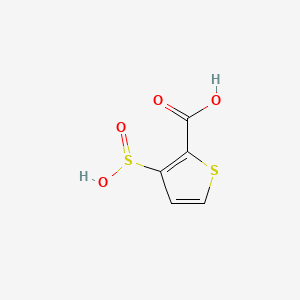
![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2836554.png)
![3-Bromo-5,7-dimethyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2836555.png)
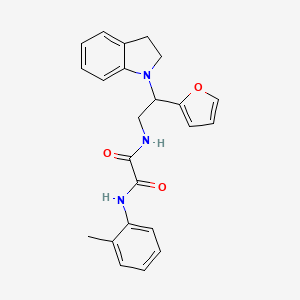
![N-(4-chlorophenyl)-2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetyl)-1-hydrazinecarboxamide](/img/structure/B2836558.png)
